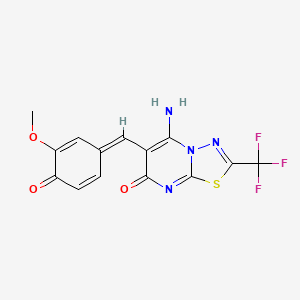
Srpin803
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Srpin803: is a thiadiazolopyrimidinone-based compound known for its potent inhibitory effects on serine-arginine protein kinase 1 (SRPK1) and casein kinase 2 (CK2). It is a cell-permeable, bioavailable, and non-toxic compound that has shown significant potential in various biological and medical applications, particularly in the inhibition of angiogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Srpin803 involves the formation of a thiadiazolopyrimidinone core structure. The key steps include the condensation of 4-hydroxy-3-methoxybenzaldehyde with appropriate amines and trifluoromethylated reagents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized by high-performance liquid chromatography (HPLC) to confirm its purity and identity .
Analyse Chemischer Reaktionen
Types of Reactions: Srpin803 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the trifluoromethyl and imino groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in solvents like DMSO or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Srpin803 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a tool compound to study kinase inhibition and its effects on various biochemical pathways
Biology: Employed in research on cell signaling, particularly in the context of angiogenesis and alternative splicing
Medicine: Investigated for its potential therapeutic applications in treating diseases characterized by abnormal angiogenesis, such as cancer and age-related macular degeneration
Industry: Utilized in the development of new anti-angiogenic drugs and as a reference compound in pharmaceutical research
Wirkmechanismus
Srpin803 exerts its effects by inhibiting the activity of SRPK1 and CK2. These kinases play crucial roles in the regulation of alternative splicing and cell signaling pathways. By inhibiting these kinases, this compound effectively reduces the production of vascular endothelial growth factor (VEGF), thereby suppressing angiogenesis. The compound’s dual inhibitory action on SRPK1 and CK2 makes it a potent anti-angiogenic agent .
Vergleich Mit ähnlichen Verbindungen
Srpin340: Another SRPK1 inhibitor, but Srpin803 has shown higher efficacy in inhibiting VEGF production
CK2 Inhibitors: Compounds like TBB (4,5,6,7-tetrabromobenzotriazole) also inhibit CK2 but lack the dual inhibitory action seen in this compound
Uniqueness: this compound’s uniqueness lies in its dual inhibition of SRPK1 and CK2, which provides a synergistic effect in suppressing angiogenesis. This dual action makes it more effective than compounds that target only one of these kinases .
Eigenschaften
Molekularformel |
C14H9F3N4O3S |
|---|---|
Molekulargewicht |
370.31 g/mol |
IUPAC-Name |
5-amino-6-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H9F3N4O3S/c1-24-9-5-6(2-3-8(9)22)4-7-10(18)21-13(19-11(7)23)25-12(20-21)14(15,16)17/h2-5H,18H2,1H3/b6-4+ |
InChI-Schlüssel |
JCSNCMXWHKOYJB-GQCTYLIASA-N |
Isomerische SMILES |
COC1=C/C(=C/C2=C(N3C(=NC2=O)SC(=N3)C(F)(F)F)N)/C=CC1=O |
Kanonische SMILES |
COC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C(F)(F)F)N)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


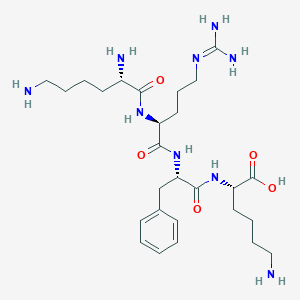
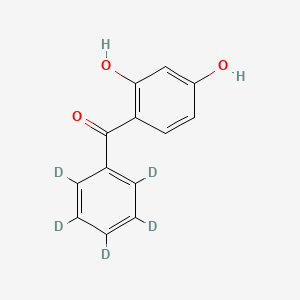

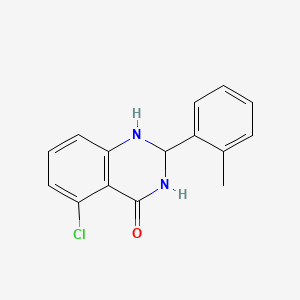
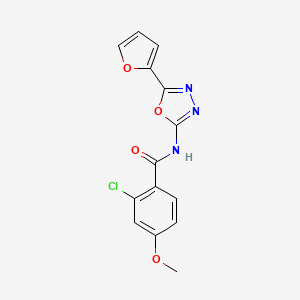
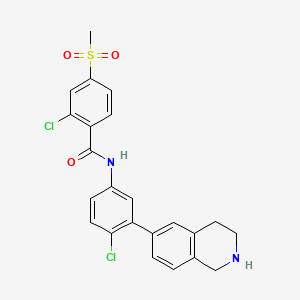

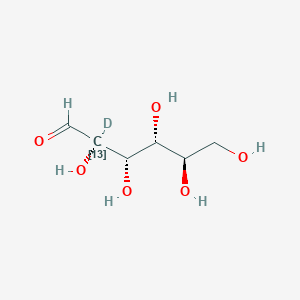
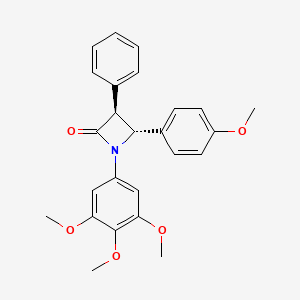
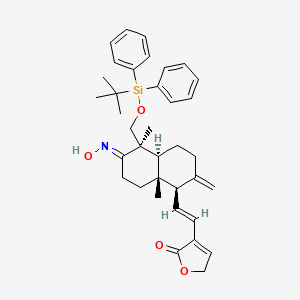
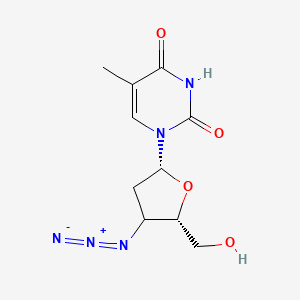

![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)

